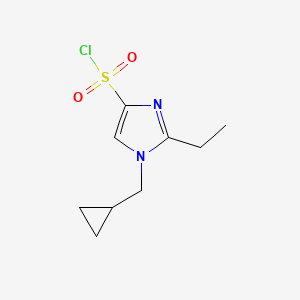

1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonyl chloride

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-2-8-11-9(15(10,13)14)6-12(8)5-7-3-4-7/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDWNJXUXOJJBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN1CC2CC2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343139-16-1 | |

| Record name | 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonyl chloride typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl bromide and a suitable base.

Ethyl Group Addition: The ethyl group can be added through alkylation using ethyl iodide in the presence of a strong base.

Sulfonyl Chloride Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Análisis De Reacciones Químicas

Types of Reactions

1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Hydrolysis: Hydrolysis is usually performed in aqueous acidic or basic conditions.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonyl chloride is primarily investigated for its role as a pharmacophore in drug design. Its structural features allow it to interact with biological targets, making it suitable for the development of various therapeutic agents.

Case Studies

- Inhibitor Development : Research indicates that compounds similar to this compound have been utilized in the synthesis of potent enzyme inhibitors. For instance, sulfonyl chlorides are commonly used to modify amines and alcohols, leading to compounds with enhanced biological activity .

- Targeting Enzymatic Pathways : The imidazole ring is known for its ability to coordinate with metal ions, which is beneficial in designing inhibitors for metalloproteins. Studies have shown that modifications on the imidazole structure can lead to selective inhibition of specific enzymes, which is crucial in treating diseases such as cancer and bacterial infections .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile reagent for various coupling reactions. Its sulfonyl chloride group is particularly reactive, allowing it to participate in nucleophilic substitution reactions.

Synthesis Applications

Mecanismo De Acción

The mechanism of action of 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonyl chloride largely depends on its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic and can react with nucleophilic sites on proteins, enzymes, or other biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modification of protein function.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives

Structural and Functional Differences

Ethyl vs. Methyl: The 2-ethyl substituent in the primary compound may increase lipophilicity relative to 2-methyl analogs (e.g., 1-ethyl-2-methyl derivatives), influencing solubility and reactivity . Positional Isomerism: The sulfonyl chloride group at the 4-position (vs. 5-position in some analogs) affects electronic distribution and reactivity in substitution reactions .

Synthesis :

- Most compounds are synthesized via chlorination of precursor imidazoles using SOCl₂, as seen in and for analogous compounds .

- The cyclopropylmethyl group is introduced via nucleophilic substitution, as demonstrated in for related intermediates .

Physicochemical Properties :

- The primary compound’s oil state contrasts with solid analogs (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, mp 120°C), suggesting differences in crystallinity due to substituent bulk .

- Molecular weight correlates with substituent complexity: cyclopropylmethyl derivatives (248.73 g/mol) > 2-methylpropyl (222.69 g/mol) > ethyl (194.64–208.67 g/mol) > methyl (~180.62 g/mol) .

Applications :

- Sulfonyl chlorides are universally reactive intermediates for sulfonamide formation , critical in drugs targeting proteins (e.g., WDR5-MYC inhibitors, as in ) .

- The cyclopropylmethyl derivative’s unique structure may make it preferable for central nervous system (CNS) drug candidates due to enhanced blood-brain barrier penetration .

Research Findings and Case Studies

- Drug Development : and highlight the use of sulfonyl chlorides in synthesizing sulfonamide inhibitors, such as 5-bromo-3-chloro-N-(1-(cyclopropylmethyl)-1H-imidazol-4-yl)-2-hydroxybenzenesulfonamide, a WDR5-MYC interaction inhibitor . The cyclopropylmethyl group here improves target binding affinity compared to smaller alkyl chains.

- Stability Challenges : The primary compound’s requirement for 4°C storage contrasts with more stable solid analogs (e.g., nitroimidazole derivatives in ), indicating a need for specialized handling in industrial settings .

Actividad Biológica

1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonyl chloride (CAS No. 1343139-16-1) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Chemical Formula | C9H13ClN2O2S |

| Molecular Weight | 248.73 g/mol |

| IUPAC Name | 1-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonyl chloride |

| PubChem CID | 64151937 |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Safety Information

The compound is classified as dangerous, with hazard statements indicating it causes severe skin burns and eye damage (H314). Appropriate safety precautions should be taken when handling this substance.

Dopamine Receptor Interaction

A related compound ML417 has demonstrated potent activity at the D3 dopamine receptor, promoting β-arrestin translocation and G protein activation while showing selectivity over other dopamine receptors. This suggests that similar imidazole derivatives might also possess selective agonistic properties at dopamine receptors, which could be explored further with this compound .

Pharmacological Studies

Pharmacological studies on structurally similar compounds suggest that imidazole derivatives can exhibit anti-inflammatory and neuroprotective effects. For instance, certain imidazole-based compounds have been noted for their ability to inhibit neurodegeneration in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), highlighting their potential therapeutic applications in treating neurodegenerative diseases .

Case Studies and Research Findings

While specific case studies on this compound are scarce, the following findings from related research provide insight into its potential applications:

- Neuroprotective Effects : Research indicates that compounds with similar structures can protect against neurodegeneration, suggesting that this compound may also have neuroprotective properties.

- Anti-inflammatory Activity : Compounds within the imidazole class have shown promise in reducing inflammation and pain in animal models, which may be relevant for therapeutic development .

- Selectivity : The selectivity of compounds like ML417 for D3 receptors over D2 receptors opens avenues for designing drugs with fewer side effects associated with broader receptor activity .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of selected imidazole derivatives and their relevance to this compound:

| Compound | Target | Activity Type | EC50 (nM) | Notes |

|---|---|---|---|---|

| ML417 | D3 Receptor | Agonist | 710 ± 150 | Selective for D3 over D2 |

| CGP 28238 | Inflammatory Pathways | Anti-inflammatory | <0.05 mg/kg | Low cytotoxicity; improved tolerability |

| Silvestrol | Viral Infection | Antiviral | Low nanomolar | Promising for Ebola virus |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonyl chloride, and how do reaction conditions influence yield and purity?

- The compound is synthesized via multi-step reactions involving imidazole core functionalization. For example:

- Stepwise sulfonylation : Reacting 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole with chlorosulfonic acid under controlled temperature (0–5°C) and inert atmosphere to minimize side reactions .

- Nitro reduction : Intermediate nitro groups (e.g., 4-nitroimidazole derivatives) are reduced using catalytic hydrogenation or metal-acid systems, followed by sulfonyl chloride coupling .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- 1H NMR : Signals for cyclopropylmethyl protons (δ ~0.4–1.3 ppm) and ethyl groups (δ ~1.2–1.4 ppm) confirm substitution patterns .

- LCMS : Used to verify molecular ion peaks (e.g., m/z = 406.2 [M+H]+) and purity (>95% AUC) .

- X-ray crystallography : Resolves sulfonyl chloride geometry and non-covalent interactions in crystalline states (e.g., S–O bond lengths ~1.43 Å) .

Advanced Research Questions

Q. How can synthetic challenges like low yields in sulfonylation steps be systematically addressed?

- Mechanistic insights : Side reactions (e.g., hydrolysis of sulfonyl chloride to sulfonic acid) are minimized by avoiding moisture and using anhydrous solvents .

- Optimization strategies :

- Temperature control (e.g., −10°C for chlorosulfonic acid addition) .

- Catalytic additives (e.g., DMAP) to accelerate sulfonation .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions or coupling reactions?

- Density Functional Theory (DFT) : Models electrophilic behavior at the sulfonyl chloride group (LUMO energy ~−1.8 eV) and steric effects from the cyclopropylmethyl substituent .

- Retrosynthesis AI : Platforms like Pistachio and Reaxys propose viable routes by analyzing analogous imidazole sulfonylations (e.g., coupling with amines or alcohols) .

Q. How does the cyclopropylmethyl group influence the compound’s stability and bioactivity in drug discovery contexts?

- Steric shielding : The cyclopropylmethyl group reduces enzymatic degradation by hindering access to hydrolytic enzymes (e.g., esterases) .

- Conformational rigidity : Enhances binding affinity to targets like WDR5-MYC, as seen in related sulfonamide inhibitors (IC50 improvements by ~10-fold vs. linear alkyl analogs) .

Q. What strategies resolve contradictions in reported biological activity data for imidazole sulfonyl chlorides?

- Meta-analysis : Cross-reference cytotoxicity assays (e.g., NIH/3T3 vs. HEK293 cell lines) to identify cell-type-specific effects .

- Structural analogs : Compare activity of 1-(cyclopropylmethyl)-2-ethyl derivatives with methyl or phenyl variants to isolate substituent contributions .

Methodological Considerations

Q. How to design stability studies for this sulfonyl chloride under varying pH and temperature conditions?

- Protocol :

Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC at 25°C, 40°C, and 60°C.

Quantify sulfonic acid byproduct formation (retention time ~2.1 min) to calculate half-lives .

- Key finding : Stability decreases above pH 7 due to hydroxide ion nucleophilic attack on the sulfonyl chloride group .

Q. What are best practices for handling and storing this compound to prevent decomposition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.